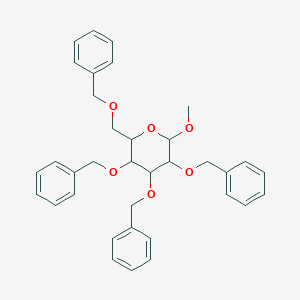

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C35H38O6 and its molecular weight is 554.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-galactopyranoside is a complex organic compound that serves as a pivotal intermediate entity in the synthesis of drugs and derivatives based on carbohydrates

Mode of Action

It is known to be used as an intermediate in organic synthesis .

Biochemical Pathways

The compound plays a significant role in the synthesis of drugs and derivatives based on carbohydrates . It has been used successfully as an intermediate for glucosylation couplings .

Pharmacokinetics

Its solubility in chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability.

Result of Action

The compound, owing to its distinct chemical framework, holds promise for the exploration of potential remedies against diverse ailments such as cancer, diabetes, and neurological disorders .

Action Environment

The compound has shown high light emission properties at temperatures between 25 and 50 °C . Its stability and efficacy could potentially be influenced by environmental factors such as temperature and solvent used. It is typically stored in a sealed, dry environment at 2-8°C .

Actividad Biológica

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside (MBGT) is a synthetic glycoside that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its applications in medicine and biochemistry.

Synthesis of MBGT

MBGT is synthesized through a series of steps involving the protection of hydroxyl groups on galactopyranose to form the tetra-O-benzyl derivative. The general synthetic route includes:

- Protection of Hydroxyl Groups : The hydroxyl groups of D-galactopyranose are protected using benzyl bromide in the presence of a base to yield the corresponding benzyl ethers.

- Methylation : The protected compound is then methylated using methyl iodide and a strong base to introduce the methyl group at the anomeric position.

- Deprotection : Finally, selective deprotection can be performed to yield MBGT in high purity.

This synthetic pathway allows for the production of MBGT with high yields and purity, making it suitable for further biological evaluations .

Antimicrobial Properties

MBGT has shown promising antimicrobial activity against various pathogens. Research indicates that glycosides can exhibit significant antibacterial effects due to their ability to disrupt bacterial cell membranes. In particular, studies have demonstrated that MBGT possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Immunomodulatory Effects

Recent studies have explored the immunomodulatory properties of MBGT. It has been reported that this compound can enhance the proliferation of lymphocytes and stimulate cytokine production in vitro. This suggests potential applications in boosting immune responses, particularly in immunocompromised individuals or in therapeutic settings where immune enhancement is desired .

Case Studies

-

Case Study on Antibacterial Activity :

- A study conducted by Meloncelli et al. evaluated the antibacterial efficacy of MBGT against Escherichia coli and Salmonella enterica. The results indicated that MBGT exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens, suggesting its potential as a natural preservative or therapeutic agent .

- Immunomodulation in Pre-term Infants :

Research Findings and Data Tables

The following table summarizes key findings from various studies on the biological activity of MBGT:

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as an important organic synthetic intermediate . It is often utilized in glycosylation reactions where it acts as a glycosyl donor due to the presence of the methyl ether group. This property enhances its reactivity in various synthetic applications .

Case Study: Synthesis of Phosphonic Acid Galactosyl Transferase Inhibitors

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside can be synthesized into phosphonic acid galactosyl transferase inhibitors. These inhibitors have potential therapeutic applications in treating diseases related to galactose metabolism .

Biological Interaction Studies

Research involving this compound has focused on its interactions with proteins and other biomolecules. These studies are crucial for understanding how galactose-containing compounds influence biological processes such as cell signaling and immune responses. Techniques like surface plasmon resonance or isothermal titration calorimetry are commonly employed to quantify binding affinities and kinetics.

While no specific biological functions have been reported for Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside itself, similar tetrahydropyran derivatives have been explored for their potential anti-cancer , anti-diabetic , and anti-inflammatory properties. Further research is needed to determine if this specific compound possesses any interesting biological activities .

Propiedades

IUPAC Name |

2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEBJCKOMVGYKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53008-63-2 |

Source

|

| Record name | α-D-Galactopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.